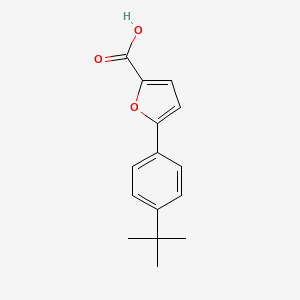

![molecular formula C21H14N4O3 B2742396 (2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 881566-49-0](/img/structure/B2742396.png)

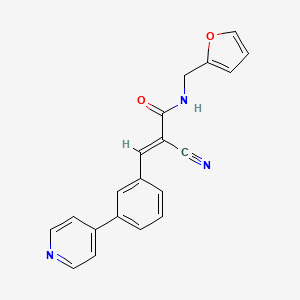

(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H14N4O3 and its molecular weight is 370.368. The purity is usually 95%.

BenchChem offers high-quality (2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound involves the creation of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, highlighting its role in the development of new chemical entities with potential biological activities. For instance, Salem et al. (2015) have utilized a similar benzodioxol derivative for the synthesis of various fused heterocyclic compounds, demonstrating its versatility as a precursor in organic synthesis. These compounds were further characterized by various spectroscopic methods, underscoring the importance of this class of compounds in the synthesis of potentially bioactive molecules (Salem, Farhat, Errayes, & Madkour, 2015).

Fluorescent Properties

Research conducted by Rangnekar and Rajadhyaksha (1986) focused on the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives from a key compound closely related to the structure of interest, demonstrating their fluorescent properties. This study indicates the potential use of such compounds in the development of fluorescent markers or probes for scientific and industrial applications, showcasing the compound's utility beyond medicinal chemistry (Rangnekar & Rajadhyaksha, 1986).

Antimicrobial and Antifungal Agents

Al-Omran, El-Khair, and Mohareb (2002) synthesized derivatives of 2-aminothiophene-3-carbonitrile and benzotriazole, demonstrating their antimicrobial and antifungal activities. While not directly related to the exact chemical compound , this research underscores the broader chemical class's potential in developing new antimicrobial and antifungal agents, highlighting the importance of structural analogs in medicinal chemistry research (Al-Omran, El-Khair, & Mohareb, 2002).

Cell Cycle Disruption and Apoptotic Activity

Another study by Sarhan et al. (2010) on 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its homologues revealed significant antiproliferative activity and the ability to induce apoptosis, suggesting potential applications in cancer research. This research highlights the compound's relevance in studying cell cycle disruption and apoptosis, crucial pathways in understanding and treating cancer (Sarhan, Al‐Dhfyan, Al-Mozaini, Adra, & Aboul-Fadl, 2010).

Mechanism of Action

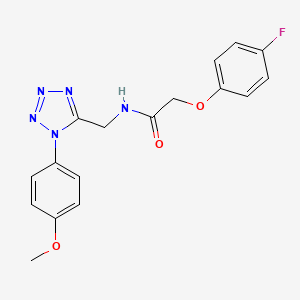

Target of Action

VU0605362-1, also known as (12Z)-12-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile, primarily targets the KEAP1-CUL3 E3-ligase complex . This complex plays a crucial role in controlling the protein levels of NRF2 , a transcription factor that is critical in various NRF2-dependent cancers .

Mode of Action

VU0605362-1 functions by covalently interacting with KEAP1 at a sensor cysteine residue . This interaction results in an enhanced affinity between KEAP1 and CUL3, and an increased capacity for KEAP1 mediated NRF2 degradation . High-resolution co-crystal structures have revealed that binding of VU0605362-1 allosterically induces a conformational change that mimics the conformation of KEAP1 when in complex with CUL3 .

Biochemical Pathways

The compound affects the NRF2-KEAP1 pathway . Under normal conditions, KEAP1 acts as an oxidative sensor and facilitates the ubiquitination and subsequent degradation of NRF2 . Vu0605362-1 enhances the affinity between keap1 and cul3, promoting the degradation of nrf2 . This modulation of NRF2 levels can have significant effects on NRF2-dependent cancers .

Result of Action

The result of VU0605362-1’s action is the degradation of NRF2 in NRF2-activated cancers . By targeting the KEAP1-CUL3 interaction and promoting the degradation of NRF2, VU0605362-1 offers a means to modulate NRF2 levels in NRF2-dependent cancers . This mechanism of action has been confirmed through in vitro and in vivo studies .

properties

IUPAC Name |

(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O3/c1-12-14(9-22)20-24-16-4-2-3-5-17(16)25(20)21(26)15(12)10-23-13-6-7-18-19(8-13)28-11-27-18/h2-8,10,23H,11H2,1H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVPSCXWDSNDEP-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CNC4=CC5=C(C=C4)OCO5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=NC3=CC=CC=C3N2C(=O)/C1=C\NC4=CC5=C(C=C4)OCO5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2742315.png)

![4-[(2-Hydroxycyclopentyl)amino]phenol](/img/structure/B2742318.png)

![N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2742321.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2742322.png)

![N-(furan-2-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2742330.png)

![3-chloro-4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2742333.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2742334.png)